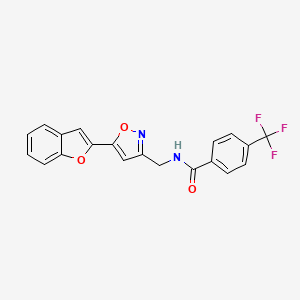![molecular formula C11H19N3S B2395488 [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine CAS No. 953722-65-1](/img/structure/B2395488.png)
[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine: is a chemical compound that features a piperazine ring substituted with a methyl group and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine typically involves the reaction of 4-methylpiperazine with a thienyl-containing precursor. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a thienyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl group or the piperazine ring.
Substitution: The piperazine ring can participate in substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienyl derivatives and modified piperazine rings.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new medications.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it valuable in material science applications.
Wirkmechanismus
The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thienyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
[2-(4-Methylpiperazin-1-yl)ethyl]amine: Lacks the thienyl group, resulting in different chemical and biological properties.
[2-(3-Thienyl)ethyl]amine: Lacks the piperazine ring, affecting its interaction with biological targets.
[4-Methylpiperazin-1-yl]amine: Lacks both the thienyl and ethyl groups, leading to distinct properties.
Uniqueness: The presence of both the piperazine ring and the thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine provides a unique combination of electronic and steric properties. This makes the compound versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-13-3-5-14(6-4-13)11(8-12)10-2-7-15-9-10/h2,7,9,11H,3-6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAOQYQMPUAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
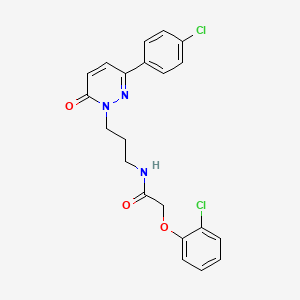
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)

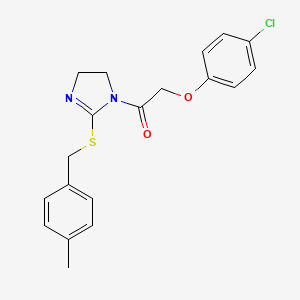
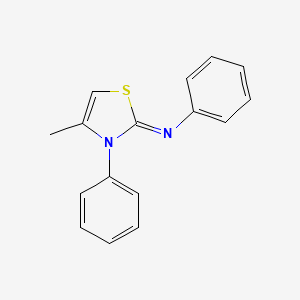
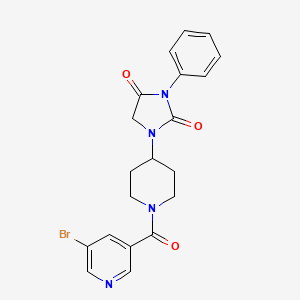
![2-(2,4-difluorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2395418.png)

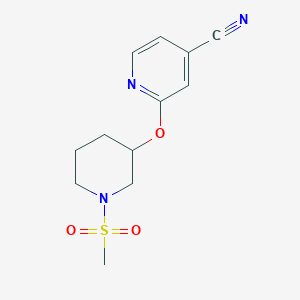
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)
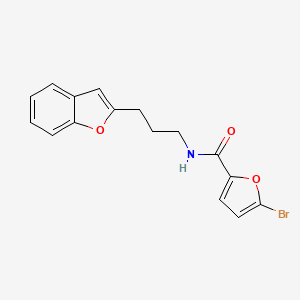

![2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2395426.png)
